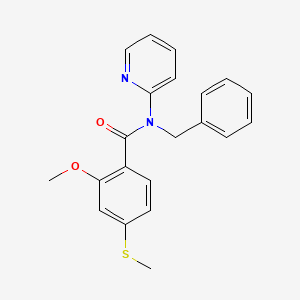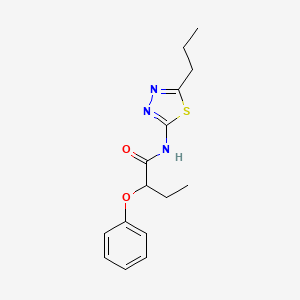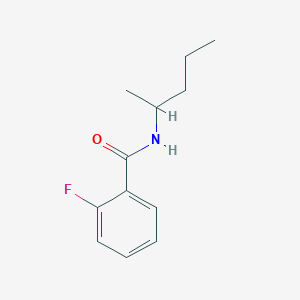
N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a methoxy group, a methylsulfanyl group, and a pyridinyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 2-methoxy-4-(methylsulfanyl)benzoic acid with an appropriate amine, such as pyridin-2-ylamine, under dehydrating conditions.
Benzylation: The benzyl group can be introduced by reacting the intermediate product with benzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution of the methoxy group could yield a variety of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-2-methoxybenzamide: Lacks the methylsulfanyl and pyridinyl groups.
N-benzyl-4-(methylsulfanyl)benzamide: Lacks the methoxy and pyridinyl groups.
N-(pyridin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide: Lacks the benzyl group.
Uniqueness
N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide is unique due to the combination of functional groups it possesses. This unique structure can impart specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C21H20N2O2S |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
N-benzyl-2-methoxy-4-methylsulfanyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H20N2O2S/c1-25-19-14-17(26-2)11-12-18(19)21(24)23(20-10-6-7-13-22-20)15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3 |
Clé InChI |
MSJUFCWDEHGUMD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)SC)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Solubilité |
>54.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-(methylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B14960372.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone](/img/structure/B14960392.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfanyl)benzamide](/img/structure/B14960396.png)
![2-(4-chlorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960398.png)



![1-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960414.png)

![4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960426.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14960439.png)



